SDZ SER 082 fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SDZ-SER-082: is a synthetic organic compound known for its role as a mixed antagonist for the serotonin receptors 5-HT2B and 5-HT2C. It exhibits good selectivity over other serotonin receptor subtypes and shows a slight preference for 5-HT2C over 5-HT2B . This compound has been extensively used in animal studies to investigate the behavioral effects of different 5-HT2 subtypes and their influence on the effects of other drugs such as cocaine .

Scientific Research Applications

Chemistry: SDZ-SER-082 is used as a research tool to study the serotonin receptor subtypes 5-HT2B and 5-HT2C. It helps in understanding the role of these receptors in various physiological and pathological processes .

Biology: In biological research, SDZ-SER-082 is used to investigate the behavioral effects of serotonin receptor modulation. It has been employed in animal studies to explore the effects of serotonin receptor antagonism on behaviors such as fear and stress responses .

Medicine: SDZ-SER-082 has potential therapeutic applications in the treatment of nervous system diseases. It has been studied for its effects on behaviors evoked by stress and its potential role in modulating the effects of drugs like cocaine .

Industry: While its industrial applications are limited, SDZ-SER-082 is valuable in pharmaceutical research and development. It serves as a reference compound for the development of new drugs targeting serotonin receptors .

Mechanism of Action

Safety and Hazards

Users should avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, including safety goggles with side-shields and protective gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

SDZ SER 082 fumarate functions primarily by interacting with 5-hydroxytryptamine receptors in the central nervous system. As a selective antagonist, it binds to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, inhibiting their activity. This interaction prevents the binding of endogenous 5-hydroxytryptamine, thereby modulating neurotransmission and influencing various physiological processes. Additionally, this compound has been shown to inhibit gamma-aminobutyric acid transporter activity, which may contribute to its synergistic effects with gamma-aminobutyric acid .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By antagonizing 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound has demonstrated anti-inflammatory properties by blocking the release of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interleukin-8 . These effects can modulate immune responses and reduce inflammation in affected tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with 5-hydroxytryptamine receptors. By binding to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it inhibits their activation by endogenous 5-hydroxytryptamine. This inhibition leads to downstream effects on intracellular signaling pathways, resulting in changes in gene expression and cellular function. Additionally, the compound’s ability to inhibit gamma-aminobutyric acid transporter activity may enhance gamma-aminobutyric acid-mediated neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, leading to therapeutic effects such as reduced inflammation and modulation of neurotransmission. At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in normal cellular function and increased risk of side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that influence its activity and stability. Additionally, this compound’s effects on metabolic flux and metabolite levels can impact cellular processes and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, allowing for effective modulation of 5-hydroxytryptamine receptor activity. The transport and distribution of this compound are critical for its therapeutic efficacy and overall pharmacokinetic profile .

Subcellular Localization

This compound exhibits specific subcellular localization that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the precise modulation of 5-hydroxytryptamine receptor activity and the overall cellular effects of this compound .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: SDZ-SER-082 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific positions on the indolonaphthyridine ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

SB 206553: A selective 5-HT2C inverse agonist that attenuates methamphetamine-seeking behavior in rats.

SB 242084: Another 5-HT2C antagonist used in research to study the effects of serotonin receptor modulation.

Uniqueness: SDZ-SER-082 is unique in its ability to act as a mixed antagonist for both 5-HT2B and 5-HT2C receptors, with a slight preference for 5-HT2C. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various physiological and pathological processes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of SDZ SER 082 fumarate involves the conversion of 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Fumaric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid to the acid chloride using thionyl chloride and dimethylformamide.", "Step 2: Reaction of the acid chloride with triethylamine to form the corresponding amide.", "Step 3: Hydrolysis of the amide using hydrochloric acid to obtain the carboxylic acid.", "Step 4: Conversion of the carboxylic acid to the corresponding acid salt using sodium hydroxide.", "Step 5: Reaction of the acid salt with fumaric acid in methanol to form the fumarate salt of SDZ SER 082.", "Step 6: Isolation of the product by filtration and washing with ethyl acetate and water." ] } | |

CAS No. |

141474-54-6 |

Molecular Formula |

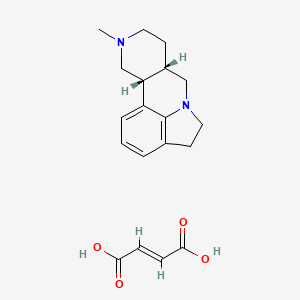

C15H20N2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |

InChI |

InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1 |

InChI Key |

YASBOGFWAMXINH-TZMCWYRMSA-N |

Isomeric SMILES |

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1 |

SMILES |

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1 |

Synonyms |

(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.